

how does Indirubin-5-sulfonate bind to glycogen phosphorylase

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Indirubin-5-sulfonate

CAS No.: 244021-67-8

Cat. No.: S587368

Get Quote

Structural Binding Mechanism

The binding interaction of Indirubin-5-sulphonate (also referred to as E226) with rabbit muscle Glycogen Phosphorylase b (GPb) has been elucidated via a crystal structure determined at 2.3 Å resolution [1].

- **Binding Site:** E226 binds specifically at the **purine inhibitor site**, also known as the caffeine binding site [1] [2].
- **Key Interaction:** The core binding mechanism involves **aromatic stacking**. The planar structure of the E226 molecule intercalates between the phenyl ring of Phe285 and the phenol ring of Tyr613 [1].
- **Conformational Change:** Binding at this allosteric site contributes to stabilizing a less active conformation of the enzyme (the T-state), which inhibits its activity [1] [2].

The following diagram illustrates the location of the inhibitor site and the key residues involved in E226 binding.

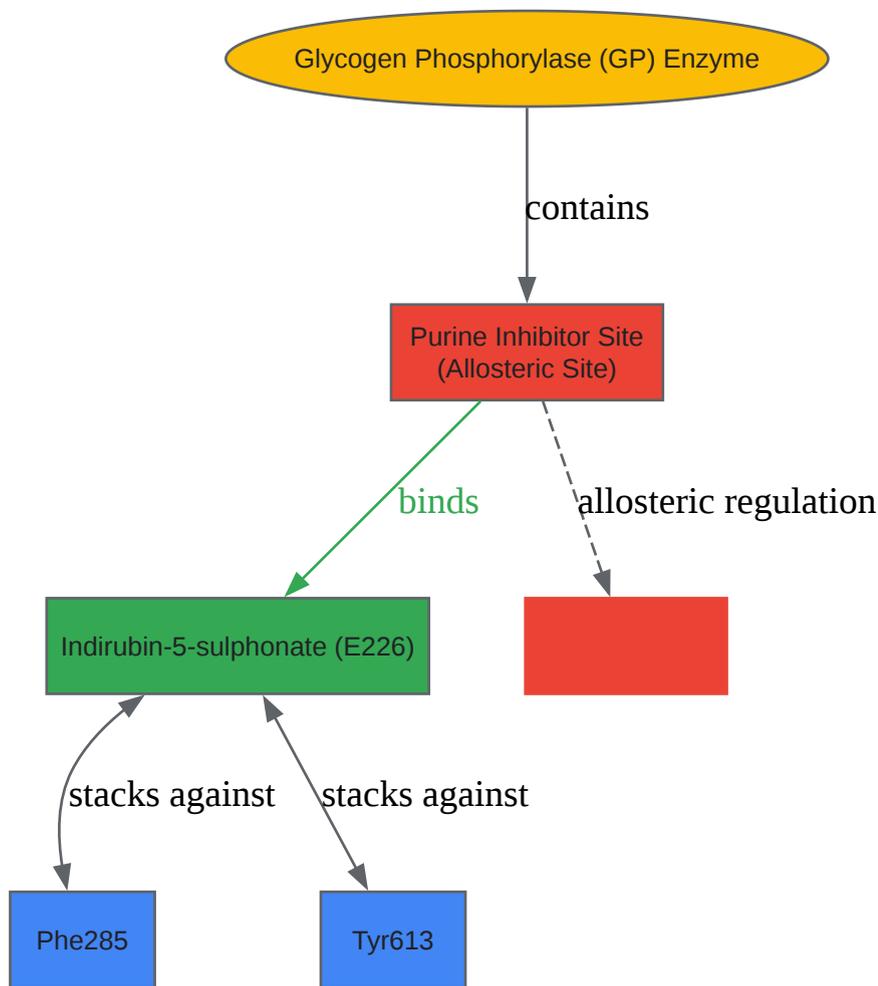


Diagram of Glycogen Phosphorylase Inhibitor Binding Site

[Click to download full resolution via product page](#)

Diagram of the key binding interaction of Indirubin-5-sulphonate at the purine inhibitor site of Glycogen Phosphorylase.

Quantitative Binding and Inhibitory Data

The table below summarizes the key experimental data for E226's inhibition of Glycogen Phosphorylase.

Parameter	Value for GPb	Value for GPa	Experimental Context
Inhibition Constant (K_i)	13.8 ± 0.2 μM	57.8 ± 7.1 μM	Rabbit muscle enzyme [1].
Half-maximal Inhibitory Concentration (IC_{50})	35 nM	Not Reported	Measured against Cyclin-Dependent Kinase 2 (CDK2) for comparison [1].
Synergistic Effect	Yes, with glucose	Not Reported	Inhibition is enhanced in the presence of glucose [1].

Experimental Methodologies for Investigation

The binding mechanism and inhibitory activity of compounds like E226 on GP can be studied using established experimental protocols.

Enzyme Activity Assay (Colorimetric)

This method measures GP activity in the direction of glycogen synthesis by quantifying the release of inorganic phosphate (P_i).

- **Principle:** The assay couples the production of P_i to a colorimetric reaction. P_i reacts with a molybdate reagent (e.g., BIOMOL Green) to form a complex that can be measured by its absorbance at 620-650 nm [3].
- **Procedure Outline:**
 - **Incubation:** The GP enzyme is pre-incubated with the inhibitor (E226) in a suitable buffer (e.g., HEPES, pH 7.2) for a set time (e.g., 15 minutes) [3].
 - **Reaction Initiation:** The reaction is started by adding a substrate solution containing glucose-1-phosphate (G1P) and glycogen [3].
 - **Reaction Termination & Detection:** After an appropriate incubation (e.g., 30 minutes at 37°C), the reaction is stopped, and the colorimetric reagent is added. The absorbance is measured after a further incubation [3].
- **Key Optimized Parameters (for a related assay [3]):**
 - **Enzyme Concentration:** 0.38 U/mL
 - **Substrate Concentration:** 0.25 mM G1P, 0.25 mg/mL glycogen

- **Buffer:** 50 mM HEPES, pH 7.2, with 100 mM KCl and 2.5 mM MgCl₂
- **Temperature:** 37°C

Crystallographic Structural Analysis

This technique provides atomic-level detail of the protein-inhibitor complex.

- **Principle:** Purified GP protein is co-crystallized with the bound inhibitor. X-rays diffracted by the crystal are used to determine the three-dimensional structure of the complex [1].
- **Procedure Outline:**
 - **Protein Purification & Crystallization:** GPb is purified and crystallized in the presence of a high concentration of E226 to facilitate binding [1].
 - **Data Collection:** X-ray diffraction data is collected from the crystal (e.g., at a synchrotron source).
 - **Structure Solution:** The diffraction data is processed to generate an electron density map. The structure of E226 is fitted into the electron density observed at the inhibitor site [1].
- **Key Findings from E226/GPb Structure [1]:**
 - Confirmed binding at the purine inhibitor site.
 - Revealed the specific aromatic stacking interactions with Phe285 and Tyr613.
 - Showed that the binding mode is similar, but not identical, to other inhibitors like caffeine and flavopiridol.

Biological and Therapeutic Context

- **Therapeutic Targeting:** Glycogen Phosphorylase is a potential therapeutic target for managing **type 2 diabetes** because its inhibition can reduce excessive hepatic glucose production [3].
- **Multi-Target Agent:** E226 is a **potential antitumour agent**. Its higher affinity for CDK2 (IC₅₀ = 35 nM) suggests its anti-proliferative effects are likely more relevant in oncology, while its action on GP may represent a secondary target or inform the design of dual-targeting agents [1] [4].
- **Inhibitor Site Specificity:** The purine inhibitor site is a validated site for allosteric inhibition of GP. Understanding how E226 binds provides a structural basis for the design of more potent and selective GP inhibitors [1] [2].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Binding of the potential antitumour agent indirubin-5- ... [pubmed.ncbi.nlm.nih.gov]
2. Binding of the potential antitumour agent indirubin-5- ... [semanticscholar.org]
3. Optimization and Validation of an In Vitro Standardized ... [mdpi.com]
4. Indirubin and Indirubin Derivatives for Counteracting ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [how does Indirubin-5-sulfonate bind to glycogen phosphorylase]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b587368#how-does-indirubin-5-sulfonate-bind-to-glycogen-phosphorylase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com